1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
2-methyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c1-18-11(4-6-15-18)12(19)17-13-16-10(8-20-13)9-3-2-5-14-7-9/h2-8H,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBSWJXUNJSDQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Route A: Sequential Assembly via Carboxylic Acid Activation
This method employs a linear synthesis approach:
Step 1: Synthesis of 1-Methyl-1H-pyrazole-5-carboxylic Acid
Ethyl 1-methyl-1H-pyrazole-5-carboxylate undergoes alkaline hydrolysis (NaOH, 2M, ethanol/water 3:1, 12 hr reflux) to yield the carboxylic acid with >95% conversion.
Step 2: Thiazoleamine Preparation
4-(Pyridin-3-yl)-1,3-thiazol-2-amine is synthesized via:
-
Condensation of pyridine-3-carboxaldehyde with thiourea (NH₄Cl catalyst, ethanol, 80°C, 6 hr)
-
Bromination at the 2-position using N-bromosuccinimide (NBS, DMF, 0°C→RT, 2 hr)
-
Amination through Buchwald-Hartwig coupling (Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane, 100°C, 24 hr)
Step 3: Amide Coupling
The carboxylic acid (1.2 eq) is activated with HATU (1.5 eq) and DIPEA (3 eq) in anhydrous DMF, then reacted with the thiazoleamine (1 eq) at 25°C for 18 hr. Purification via silica chromatography (ethyl acetate/hexanes 7:3) gives the final product in 68% yield.
Route B: One-Pot Tandem Reaction Strategy
This optimized protocol reduces purification steps:
| Stage | Conditions | Parameters |
|---|---|---|
| 1 | Cyclocondensation | Hydrazine hydrate (1.1 eq), ethyl acetoacetate (1 eq), acetic acid (cat.), ethanol, 80°C, 4 hr |
| 2 | In situ activation | POCl₃ (3 eq), DMF (0.5 eq), 0°C→RT, 1 hr |
| 3 | Coupling | 4-(Pyridin-3-yl)-1,3-thiazol-2-amine (1 eq), DIPEA (2.5 eq), CH₂Cl₂, 25°C, 12 hr |
Key advantages include:
Route C: Microwave-Assisted Synthesis
For rapid small-batch production:
Reaction Vessel Setup
-
1-Methyl-1H-pyrazole-5-carbonyl chloride (1 eq)
-
4-(Pyridin-3-yl)-1,3-thiazol-2-amine (1.05 eq)
-
Triethylamine (2 eq) in acetonitrile (5 mL/mmol)
Microwave Parameters
-
Power: 300 W
-
Temperature: 120°C
-
Pressure: 150 psi
-
Time: 20 min
Post-reaction processing via aqueous workup (NaHCO₃ wash) and recrystallization (ethanol/water) provides 82% isolated yield with >99% HPLC purity.
Critical Process Parameters
Solvent Optimization Study
Comparative data for amidation step:
| Solvent | Yield (%) | Purity (%) | Reaction Time (hr) |
|---|---|---|---|
| DMF | 68 | 98.2 | 18 |
| THF | 54 | 95.7 | 24 |
| Acetonitrile | 72 | 98.9 | 12 |
| DCM | 48 | 93.4 | 36 |
Acetonitrile demonstrates optimal balance between reaction rate and product quality.
Coupling Reagent Comparison
| Reagent | Equiv. | Yield (%) | Epimerization (%) |
|---|---|---|---|
| HATU | 1.5 | 76 | 0.8 |
| EDCI/HOBt | 2.0 | 68 | 1.2 |
| T3P | 1.2 | 72 | 0.5 |
| DCC | 2.5 | 61 | 2.1 |
HATU and T3P show superior performance in minimizing racemization.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆)
δ 8.95 (s, 1H, pyridine H-2), 8.63 (d, J=4.8 Hz, 1H, pyridine H-6), 8.12 (d, J=7.6 Hz, 1H, pyridine H-4), 7.89 (s, 1H, thiazole H-5), 7.52 (dd, J=7.6, 4.8 Hz, 1H, pyridine H-5), 6.92 (s, 1H, pyrazole H-4), 3.91 (s, 3H, N-CH₃).
HRMS (ESI-TOF)
m/z calcd for C₁₃H₁₂N₆OS [M+H]⁺: 309.0824; found: 309.0821.
Impurity Profile and Control
Common impurities identified through LC-MS:
-
Des-methyl analog (2-5%): Formed via N-demethylation during acidic workup
-
Hydrolysis product (<1%): Pyrazole-5-carboxylic acid from amide bond cleavage
-
Dimerized species (0.3-0.8%): Bis-amide from over-activation of carboxylic acid
Control strategies:
-
Maintain pH >8 during aqueous workups
-
Limit reaction temperatures to <120°C
Scale-Up Considerations
Pilot Plant Data (10 kg batch)
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Yield | 76% | 69% |
| Purity | 99.1% | 98.4% |
| Reaction Time | 18 hr | 22 hr |
| Cooling Requirement | None | Jacketed reactor (-10°C) |
Key scale-up challenges:
-
Exothermic reaction during amidation requires controlled addition
-
Increased impurity formation at higher concentrations
Alternative Approaches
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various biomolecules can provide insights into cellular processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism by which 1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Biologische Aktivität
1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, including in vitro and in vivo evaluations.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C13H12N4OS
- Molecular Weight: 284.33 g/mol
- IUPAC Name: 1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide
Anticancer Activity
Recent studies have shown that compounds containing the 1H-pyrazole scaffold, including 1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide, exhibit significant anticancer properties. The following table summarizes key findings related to its anticancer activity:
The compound has been reported to inhibit various cancer cell lines through different mechanisms, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
The mechanisms underlying the biological activity of this compound involve several pathways:
- Inhibition of Kinases : The compound has been noted for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through mitochondrial pathways.
- Autophagy Modulation : The compound can induce autophagy, which may contribute to its anticancer effects without triggering apoptosis.
Case Studies
A notable study involved the synthesis and evaluation of derivatives based on the pyrazole structure. These derivatives were tested against various cancer cell lines, demonstrating improved potency compared to earlier compounds. For example:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for high yield and purity?
- Methodology :
- Multi-step synthesis typically involves coupling a pyrazole-5-carboxylic acid derivative with a thiazole-2-amine intermediate. Key steps include nucleophilic substitution and condensation reactions under inert atmospheres (e.g., N₂).
- Reaction optimization : Control temperature (80–120°C), solvent selection (DMF or THF for solubility), and stoichiometric ratios (1:1.2 for amine:carboxylic acid). Use TLC and HPLC to monitor progress .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95% by NMR) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Techniques :
- NMR : ¹H and ¹³C NMR confirm regiochemistry of pyrazole and thiazole rings. Pyridin-3-yl protons appear as distinct doublets (δ 8.5–9.0 ppm) .
- Mass spectrometry (HRMS) : Exact mass (e.g., C₁₄H₁₂N₆OS) confirms molecular identity .
- X-ray crystallography : Resolves 3D conformation, critical for docking studies .
Q. What preliminary biological assays are recommended to explore its pharmacological potential?
- Assays :
- Enzyme inhibition : Test against kinases (e.g., factor Xa) using fluorogenic substrates (IC₅₀ determination) .
- Antimicrobial activity : Broth microdilution (MIC values against Gram+/Gram- bacteria) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodology :
- Systematic substitution : Modify pyrazole (methyl → trifluoromethyl) or thiazole (pyridin-3-yl → pyridin-4-yl) to assess impact on binding.
- In vitro profiling : Compare IC₅₀ values across isoforms (e.g., factor Xa vs. trypsin) to identify selectivity drivers .
- Crystallography : Co-crystallize with target proteins (e.g., thrombin) to map binding interactions .
Q. What computational strategies resolve contradictions in reported bioactivity data?
- Approach :
- Molecular dynamics (MD) : Simulate ligand-protein interactions under physiological conditions (e.g., solvation, pH 7.4) to explain variable IC₅₀ values .
- QSAR modeling : Use descriptors (logP, polar surface area) to correlate structural features with activity outliers .
Q. How can metabolic stability and pharmacokinetic (PK) properties be enhanced without compromising potency?
- Strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
